molecular formula C15H18N6OS B10901317 9-(1-ethyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1-ethyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10901317
M. Wt: 330.4 g/mol
InChI Key: CPRUBQSSMIBZLM-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic structure with diverse applications. Imidazoles, like this one, play crucial roles in various fields due to their versatility. From pharmaceuticals and agrochemicals to functional materials and catalysis, imidazoles are indispensable.

Preparation Methods

Synthetic Routes::

    One-Bond Formation: Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

    Other Methods: Additional synthetic routes exist, but this nickel-catalyzed approach is noteworthy.

Reaction Conditions::
  • The reaction conditions are mild, allowing for the inclusion of various functional groups.
  • Aromatic and saturated heterocycles, as well as arylhalides, can participate.
Industrial Production::
  • Industrial-scale production methods may involve variations of the reported protocols.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation, Reduction, Substitution: Imidazoles undergo diverse reactions due to their unique structure.

Common Reagents and Conditions::

    Nickel Catalysts: Used in the cyclization process.

    Nitriles: Starting materials for the cyclization.

Major Products::

    2,4-Disubstituted NH-imidazoles: The desired products formed from the cyclization.

Scientific Research Applications

    Pharmaceuticals: Imidazoles serve as building blocks for drug discovery.

    Biology: They interact with biological targets, influencing cellular processes.

    Medicine: Some imidazole derivatives exhibit antimicrobial and antifungal properties.

    Industry: Used in dyes, catalysts, and functional materials.

Mechanism of Action

    Molecular Targets: Specific proteins, enzymes, or receptors.

    Pathways: Signaling cascades affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Provide a list of related structures.

Properties

Molecular Formula

C15H18N6OS

Molecular Weight

330.4 g/mol

IUPAC Name

9-(1-ethylpyrazol-3-yl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H18N6OS/c1-3-20-8-7-10(18-20)13-12-9(5-4-6-11(12)22)16-14-17-15(23-2)19-21(13)14/h7-8,13H,3-6H2,1-2H3,(H,16,17,19)

InChI Key

CPRUBQSSMIBZLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC

Origin of Product

United States

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